N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide
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Overview
Description
N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate acylating agent. For instance, the reaction of 2-aminopyridine with acetic anhydride in the presence of a base such as triethylamine can yield this compound .
Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), with mild and metal-free reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce corresponding amines.
Scientific Research Applications
N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound has potential biological activities and is studied for its effects on different biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide can be compared with other pyridine derivatives, such as:
- N-(pyridin-2-yl)acetamide
- N-(pyridin-3-yl)acetamide
- N-(pyridin-4-yl)acetamide
These compounds share similar structural features but may differ in their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall properties .
Properties
CAS No. |
5298-55-5 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C9H14N2O/c1-8(12)10-7-9-5-3-4-6-11(9)2/h3-6,9H,7H2,1-2H3,(H,10,12) |
InChI Key |
MVGPNFKQAABYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1C=CC=CN1C |
Origin of Product |
United States |
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